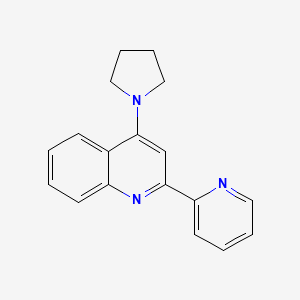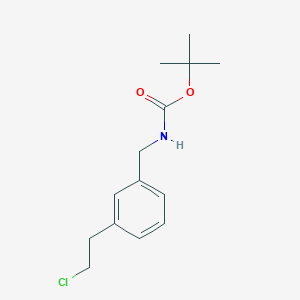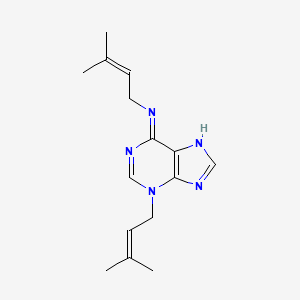
5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-(2-aminophenyl)quinoline-5,8-dione is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a quinoline ring substituted with amino groups at the 6 and 2 positions and a dione group at the 5 and 8 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by oxidation and amination steps. For example, the reaction of 2-nitroaniline with 2-aminobenzaldehyde under acidic conditions can yield the quinoline intermediate, which is then oxidized to form the quinoline-5,8-dione structure. Subsequent reduction and amination steps introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions
6-amino-2-(2-aminophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The dione groups can be further oxidized to form quinone derivatives.
Reduction: The dione groups can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-amino-2-(2-aminophenyl)quinoline-5,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological effects.
類似化合物との比較
6-amino-2-(2-aminophenyl)quinoline-5,8-dione can be compared with other quinoline derivatives such as:
6-chloro-7-(2-diethylamino)vinylquinoline-5,8-dione: Known for its anticancer activity.
8-aminoquinoline: Used as an antimalarial agent.
2-amino-3-chloroquinoline: Investigated for its antimicrobial properties.
The uniqueness of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
CAS番号 |
61471-67-8 |
|---|---|
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
6-amino-2-(2-aminophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H11N3O2/c16-10-4-2-1-3-8(10)12-6-5-9-14(18-12)13(19)7-11(17)15(9)20/h1-7H,16-17H2 |
InChIキー |
VNMPKZGKNKJLTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















